

# Synthesis of 4-Amino-N-cyclopropylbenzamide: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: 4-Amino-N-cyclopropylbenzamide

Cat. No.: B1345124

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This application note provides a comprehensive protocol for the synthesis of **4-Amino-N-cyclopropylbenzamide**, a valuable building block for researchers, scientists, and professionals in drug development. The described two-step synthesis is robust and yields the target compound with high purity.

## Introduction

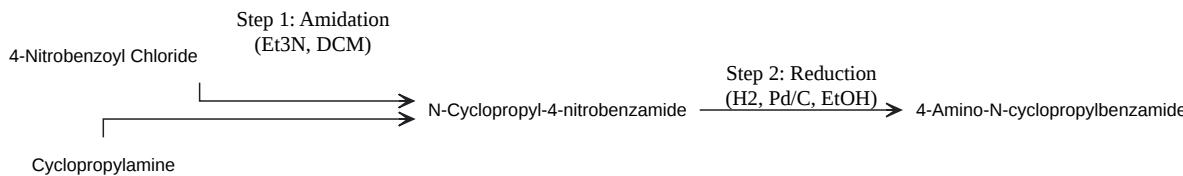
**4-Amino-N-cyclopropylbenzamide** serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a primary aromatic amine and a cyclopropyl-substituted amide, offers versatile points for chemical modification, making it an attractive scaffold in medicinal chemistry. This protocol details the synthesis from commercially available starting materials, including reaction conditions, purification methods, and characterization data.

## Overall Reaction Scheme

The synthesis of **4-Amino-N-cyclopropylbenzamide** is achieved in two main steps:

- Amidation: Reaction of 4-nitrobenzoyl chloride with cyclopropylamine to form the intermediate, N-cyclopropyl-4-nitrobenzamide.

- Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final product, **4-Amino-N-cyclopropylbenzamide**.



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Caption: Overall synthesis scheme for **4-Amino-N-cyclopropylbenzamide**.

## Experimental Protocols

### Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzamide

This step involves the formation of an amide bond between 4-nitrobenzoyl chloride and cyclopropylamine.

Materials and Reagents:

Reagent/Material	Molecular Weight ( g/mol )	Quantity (molar eq.)
4-Nitrobenzoyl chloride	185.57	1.0
Cyclopropylamine	57.09	1.1
Triethylamine (Et3N)	101.19	1.2
Dichloromethane (DCM)	-	-

Procedure:

- In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane (DCM).
- To the solution, add triethylamine (1.2 eq.).

- Cool the mixture to 0 °C in an ice bath.
- Slowly add cyclopropylamine (1.1 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain N-cyclopropyl-4-nitrobenzamide as a solid.

## Step 2: Synthesis of 4-Amino-N-cyclopropylbenzamide

This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Materials and Reagents:

Reagent/Material	Molecular Weight ( g/mol )	Quantity (molar eq.)
N-Cyclopropyl-4-nitrobenzamide	206.20	1.0
Palladium on Carbon (10% Pd/C)	-	catalytic
Ethanol (EtOH)	-	-
Hydrogen (H <sub>2</sub> ) gas	-	excess

Procedure:

- To a solution of N-cyclopropyl-4-nitrobenzamide (1.0 eq.) in ethanol, add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
- The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **4-Amino-N-cyclopropylbenzamide**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.

## Data Presentation

Table 1: Summary of Reaction Parameters and Yields

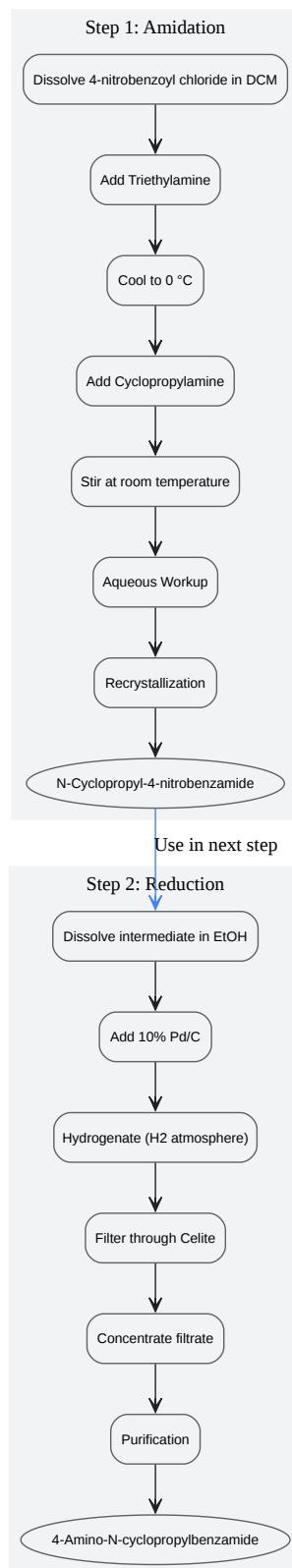
Step	Reaction	Key Reagents	Solvent	Typical Yield (%)
1	Amidation	4-Nitrobenzoyl chloride, Cyclopropylamin e, Et3N	DCM	85-95
2	Reduction	N-Cyclopropyl-4-nitrobenzamide, H2, Pd/C	EtOH	90-98

Table 2: Characterization Data for **4-Amino-N-cyclopropylbenzamide**

Analysis	Data
Appearance	Off-white to light yellow solid
Molecular Formula	C10H12N2O
Molecular Weight	176.22 g/mol
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	7.53 (d, J = 8.6 Hz, 2H), 8.15 (br s, 1H), 6.54 (d, J = 8.6 Hz, 2H), 5.42 (s, 2H), 2.75-2.68 (m, 1H), 0.65-0.60 (m, 2H), 0.49-0.45 (m, 2H).
<sup>13</sup> C NMR (101 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	166.3, 150.8, 128.9, 123.9, 112.5, 22.8, 6.1.

## Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of **4-Amino-N-cyclopropylbenzamide**.

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Caption: Experimental workflow for the synthesis of **4-Amino-N-cyclopropylbenzamide**.

## Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **4-Amino-N-cyclopropylbenzamide**. The two-step procedure is efficient and yields the desired product in high purity, as confirmed by NMR analysis. This protocol should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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